3,5-dimethoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide
Description
3,5-Dimethoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is a heterocyclic compound featuring a benzamide core substituted with two methoxy groups at the 3- and 5-positions. The amide nitrogen is linked to a 1,3-thiazole ring, which is further substituted at the 4-position with a pyridin-2-yl group.
Properties
IUPAC Name |
3,5-dimethoxy-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-12-7-11(8-13(9-12)23-2)16(21)20-17-19-15(10-24-17)14-5-3-4-6-18-14/h3-10H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSYUMWWNKFBJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 3,5-dimethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, also known as TCMDC-125345, is the protein kinase PfCLK3. PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum.
Mode of Action
TCMDC-125345 interacts with its target, PfCLK3, by inhibiting its activity. The inhibition of PfCLK3 disrupts the normal functioning of the malarial parasite, leading to its death. The co-crystal structure of the essential malarial kinase PfCLK3 with the reversible inhibitor TCMDC-125345 has been solved, facilitating the rational design of covalent inhibitors of this validated drug target.
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-125345 affects the RNA splicing pathway in the malarial parasite. PfCLK3, along with other members of the PfCLK family, plays a role in the processing of parasite RNA. Therefore, inhibitors of PfCLK3 might have parasiticidal activity at any stage of the parasite life cycle where RNA splicing plays an essential role.
Pharmacokinetics
It is generally understood that a drug molecule’s adme properties significantly impact its bioavailability and efficacy.
Result of Action
The molecular and cellular effects of TCMDC-125345’s action involve the disruption of RNA splicing in the malarial parasite, leading to its death. TCMDC-125345 rapidly kills P. falciparum at the trophozoite to schizont stages as well as preventing the development of stage V gametocytes and inhibiting the development of liver stage parasites.
Biochemical Analysis
Biochemical Properties
3,5-dimethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (TCMDC-125345) has been found to interact with the Plasmodium falciparum prolyl-tRNA synthetase (PfProRS) enzyme. This interaction is selective and inhibitory, with TCMDC-125345 showing more than 100 times specificity for PfProRS compared to the Homo sapiens equivalent. This suggests that TCMDC-125345 could potentially be used as a targeted inhibitor in biochemical reactions involving PfProRS.
Cellular Effects
In terms of cellular effects, TCMDC-125345 has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. This inhibition is thought to occur through the compound’s interaction with PfProRS, disrupting the parasite’s protein synthesis process.
Molecular Mechanism
The molecular mechanism of TCMDC-125345 involves its interaction with the PfProRS enzyme. It is believed to bind outside the active site of the enzyme, acting as an allosteric inhibitor. This binding disrupts the enzyme’s function, leading to a decrease in protein synthesis within the Plasmodium falciparum parasite.
Temporal Effects in Laboratory Settings
It is known that the compound exhibits inhibitory activity against PfProRS, suggesting that its effects may be observed shortly after administration.
Biological Activity
3,5-Dimethoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies related to this compound.
Synthesis
The synthesis of 3,5-dimethoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide typically involves several key steps:
- Formation of the Thiazole Ring : This is achieved by cyclizing a thiourea derivative with a halogenated ketone under basic conditions.
- Benzamide Core Formation : The benzamide structure is formed through an amidation reaction between a carboxylic acid derivative and an amine.
- Introduction of Methoxy Groups : Methoxy groups are introduced via methylation reactions using suitable methylating agents.
Antimicrobial Activity
Research indicates that compounds with thiazole and benzamide moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 3,5-dimethoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide have shown efficacy against various bacterial strains in vitro. The presence of the thiazole ring enhances the interaction with microbial targets, potentially disrupting their metabolic processes .
Anticancer Properties
The anticancer activity of this compound has been evaluated through various in vitro assays. Notably:
- Cell Line Studies : Compounds featuring similar structures have demonstrated cytotoxic effects on cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values for these compounds were comparable to established chemotherapeutics like doxorubicin .
- Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes or receptors involved in cell proliferation and survival pathways. Molecular dynamics simulations suggest that these compounds interact with protein targets primarily through hydrophobic interactions .
Structure-Activity Relationship (SAR)
The biological activity of 3,5-dimethoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide can be attributed to several structural features:
| Structural Feature | Biological Activity |
|---|---|
| Thiazole Ring | Enhances antimicrobial and anticancer properties |
| Methoxy Substituents | Improves solubility and bioavailability |
| Pyridine Moiety | Increases interaction with biological targets |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that thiazole-containing benzamides exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents on the thiazole ring in modulating activity levels .
- Anticancer Evaluation : In a comparative study, various thiazole derivatives were tested against multiple cancer cell lines. The results indicated that modifications in the benzamide structure could lead to improved cytotoxicity and selectivity towards cancer cells .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including 3,5-dimethoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide. Research indicates that compounds with thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Activity
A study evaluated the efficacy of thiazole-pyridine hybrids against multiple cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results demonstrated that certain derivatives displayed IC50 values lower than standard chemotherapeutic agents, indicating enhanced potency.
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| 3,5-Dimethoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide | MCF-7 | 5.71 | Better than 5-fluorouracil (6.14) |
| Other Thiazole Derivative | HepG2 | 8.25 | Comparable to doxorubicin (8.00) |
Anticonvulsant Activity
The anticonvulsant potential of thiazole compounds has also been investigated. Studies have shown that certain derivatives can effectively reduce seizure activity in animal models.
Case Study: Anticonvulsant Properties
In a study assessing the anticonvulsant activity of various thiazole derivatives, 3,5-dimethoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide was tested against pentylenetetrazol-induced seizures.
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|
| 3,5-Dimethoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide | 18.4 | 170.2 | 9.2 |
| Reference Compound | 24.0 | 150.0 | 6.25 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of N-heterocyclic benzamide derivatives. Below, it is compared to three analogs from the literature, emphasizing structural variations and their implications for molecular interactions and crystallographic behavior.
Table 1: Structural and Functional Comparison
Key Analysis
Core Heterocycle Differences: The target compound contains a thiazole ring (with sulfur), whereas analogs like 879849-52-2 and 1005695-88-4 feature pyrazole rings (with two adjacent nitrogen atoms). The pyridinyl group in the target compound introduces a rigid, planar aromatic system, favoring π-π stacking over the flexible cyclohexyl group in 869195-27-7 .
Substituent Effects :
- Methoxy vs. Trifluoroethoxy : The 3,5-dimethoxy groups in the target compound are stronger hydrogen-bond acceptors than the electron-withdrawing trifluoroethoxy group in 1005695-88-4, which may reduce intermolecular hydrogen bonding but enhance hydrophobic interactions .
- Amide vs. Thiourea : The thiourea group in 869195-27-7 enables N–H⋯S hydrogen bonds, whereas the amide group in the target compound facilitates stronger N–H⋯O interactions .
Crystallographic Considerations: SHELX programs (e.g., SHELXL, SHELXS) are widely used to resolve crystal structures of such compounds . The target compound’s planar geometry and multiple hydrogen-bond donors/acceptors likely result in a high-symmetry crystal lattice, contrasting with the more disordered packing of flexible analogs like 869195-27-7 .
Graph Set Analysis :
- Etter’s graph set theory predicts that the target compound’s amide and pyridine groups may form R₂²(8) motifs (cyclic dimeric hydrogen bonds), while pyrazole-containing analogs like 879849-52-2 could exhibit C(4) chains via N–H⋯N interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
